3-Fluoro-5-(thiophen-2-YL)phenol
CAS No.: 187392-82-1
VCID: VC11680234
Molecular Formula: C10H7FOS
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Fluoro-5-(thiophen-2-YL)phenol, with the molecular formula C10H7FOS, is a compound that combines a phenol backbone with a thiophene ring and a fluorine substituent. This unique structure suggests potential applications in various fields, including pharmaceuticals and materials science. The compound's molecular weight is approximately 194.23 g/mol, and it is typically available with a purity of at least 95% . Synthesis and PreparationWhile specific synthesis methods for 3-Fluoro-5-(thiophen-2-YL)phenol are not detailed in the available literature, compounds with similar structures often involve cross-coupling reactions or direct arylation methods. These processes typically require palladium or copper catalysts and can be performed under various conditions depending on the starting materials. Future Research DirectionsGiven the lack of specific data on 3-Fluoro-5-(thiophen-2-YL)phenol, future research should focus on its synthesis optimization, biological activity evaluation, and potential applications in drug design or materials science. The compound's unique structure suggests it could serve as a valuable scaffold for developing new agents with specific biological activities. |
---|---|
CAS No. | 187392-82-1 |
Product Name | 3-Fluoro-5-(thiophen-2-YL)phenol |
Molecular Formula | C10H7FOS |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 3-fluoro-5-thiophen-2-ylphenol |
Standard InChI | InChI=1S/C10H7FOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
Standard InChIKey | JGZPPDBOOVHTLL-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=CC(=CC(=C2)F)O |
Canonical SMILES | C1=CSC(=C1)C2=CC(=CC(=C2)F)O |
PubChem Compound | 23370241 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume